2-Chloro-7-iodobenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
2-chloro-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H |
InChI Key |
IATHDPDAWOCYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 Chloro 7 Iodobenzo D Oxazole
Transition Metal-Catalyzed Cross-Coupling Reactions at C-Cl and C-I Centers
The presence of two different halogen atoms on the benzo[d]oxazole scaffold makes regioselective functionalization feasible. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl. This trend is governed by the bond dissociation energies of the carbon-halogen bond, where the C-I bond is weaker and thus more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, 2-Chloro-7-iodobenzo[d]oxazole undergoes selective cross-coupling reactions almost exclusively at the C7-iodine position, leaving the C2-chlorine atom available for subsequent transformations.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction provides a predictable and high-yielding route to 7-aryl or 7-vinyl-2-chlorobenzo[d]oxazoles. Under standard palladium-catalyzed conditions, the C-I bond at the C7 position selectively undergoes oxidative addition, leading to the exclusive formation of the C7-coupled product. The more stable C-Cl bond at the C2 position remains unreacted, offering a handle for further diversification.
Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, or using a stable Pd(0) complex such as Pd(PPh₃)₄. A phosphine (B1218219) ligand, a base (commonly sodium carbonate or potassium phosphate), and a solvent system such as a mixture of toluene, ethanol (B145695), and water are employed to facilitate the reaction.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-7-phenylbenzo[d]oxazole | High |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Chloro-7-(4-methoxyphenyl)benzo[d]oxazole | High |
| Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 2-Chloro-7-(pyridin-3-yl)benzo[d]oxazole | Good |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 2-Chloro-7-vinylbenzo[d]oxazole | Good |
This table represents typical conditions and expected outcomes for the Suzuki-Miyaura reaction based on established methodologies for aryl iodides.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes and is highly effective for the selective functionalization of this compound. Consistent with the reactivity patterns observed in Suzuki-Miyaura couplings, the Sonogashira reaction occurs preferentially at the C7-I bond. This selectivity allows for the synthesis of 7-alkynyl-2-chlorobenzo[d]oxazoles, which are valuable precursors for more complex heterocyclic structures.
The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent.
| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 2-Chloro-7-(phenylethynyl)benzo[d]oxazole | High |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 2-Chloro-7-((trimethylsilyl)ethynyl)benzo[d]oxazole | High |
| 1-Hexyne | PdCl₂(dppf) | CuI | Et₃N | Toluene | 2-Chloro-7-(hex-1-yn-1-yl)benzo[d]oxazole | Good |
This table illustrates representative conditions for the Sonogashira coupling, predicting high selectivity for the C7 position based on the established reactivity of aryl iodides.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This transformation is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. When applied to this compound, the reaction demonstrates excellent regioselectivity for the C7 position. youtube.comwuxiapptec.com The C-I bond is readily activated by the palladium catalyst, allowing for the coupling of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, at the C7 position while preserving the C2-chloro substituent.
Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine or its precursor.
| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Product | Yield |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(2-Chlorobenzo[d]oxazol-7-yl)morpholine | High |
| Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | N-(2-Chlorobenzo[d]oxazol-7-yl)aniline | Good |
| Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | N-Benzyl-2-chlorobenzo[d]oxazol-7-amine | Good |
This table provides examples of expected Buchwald-Hartwig amination reactions, highlighting the anticipated high selectivity for the C7-I bond.
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C7-I bond of this compound is amenable to other palladium-catalyzed transformations. These include the Heck reaction (coupling with alkenes), Stille coupling (using organostannanes), and Negishi coupling (with organozinc reagents). In all these cases, the established reactivity hierarchy of C-I > C-Cl ensures that the reaction proceeds with high selectivity at the C7 position. This predictable regioselectivity makes this compound a valuable building block for the sequential and controlled introduction of different functional groups at the C7 and C2 positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing halogenated benzoxazoles. wuxiapptec.com The SNAr mechanism is favored on electron-poor aromatic rings and involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. nih.gov
In the this compound system, the C2 position is particularly activated towards nucleophilic attack. The adjacent oxygen and nitrogen atoms of the oxazole (B20620) ring are electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic addition at C2. In contrast, the C7 position on the benzene (B151609) portion of the molecule is less activated. Therefore, SNAr reactions on this substrate occur selectively at the C2 position, displacing the chloride. This reactivity is opposite to that observed in palladium-catalyzed cross-coupling reactions.
Strong nucleophiles like alkoxides, thiolates, or secondary amines can displace the 2-chloro substituent, typically requiring elevated temperatures.
| Nucleophile | Reagent | Solvent | Product |
| Methoxide | Sodium methoxide | Methanol | 7-Iodo-2-methoxybenzo[d]oxazole |
| Phenoxide | Sodium phenoxide | DMF | 7-Iodo-2-phenoxybenzo[d]oxazole |
| Pyrrolidine | Pyrrolidine | DMSO | 1-(7-Iodobenzo[d]oxazol-2-yl)pyrrolidine |
This table outlines plausible SNAr reactions, where selectivity is predicted for the electronically activated C2 position.
Ring-Opening and Rearrangement Reactions of the Benzo[d]oxazole Nucleus
The benzo[d]oxazole ring is generally stable under many synthetic conditions, including the palladium-catalyzed reactions described above. However, under forcing conditions with strong nucleophiles, the oxazole ring can undergo cleavage. The attack of a nucleophile at the C2 position, which is the most electrophilic carbon of the heterocyclic ring, can lead to the opening of the oxazole ring.
For instance, reaction with strong bases like sodium hydroxide (B78521) or certain amines at high temperatures can lead to the hydrolysis or aminolysis of the C=N-O linkage. This typically results in the formation of a 2-aminophenol (B121084) derivative. In the case of this compound, such a reaction would likely be initiated by nucleophilic attack at C2, displacing the chloride and subsequently leading to ring cleavage to yield a derivative of 2-amino-3-iodophenol. These reactions are less common than functionalizations that preserve the heterocyclic core but represent a potential reactivity pathway under specific, harsh conditions.
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Moiety
The benzo[d]oxazole ring system is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the positions of substitution are directed by the combined electronic effects of the fused oxazole ring and the existing substituents. In the case of this compound, the chloro and iodo groups are weakly deactivating but ortho-, para-directing. The oxazole nitrogen atom is electron-withdrawing, which deactivates the adjacent C7a and C3a positions. Conversely, the oxygen atom can donate electron density to the benzene ring, activating the ortho and para positions relative to it (C4 and C6).
Detailed research findings on the electrophilic halogenation of 2-arylbenzo[d]oxazoles have demonstrated the feasibility of selective substitution at the C7 position. This suggests that the C7 position in this compound, despite being occupied by an iodine atom, is an electronically favored site for electrophilic attack. However, direct electrophilic substitution on this compound to introduce other functional groups like nitro or sulfonyl groups has not been extensively reported in the available literature. The directing effects of the existing halogens and the fused oxazole ring would likely lead to a complex mixture of products, making regioselective substitution challenging.
One notable example of regioselective halogenation is the ruthenium-catalyzed C7-halogenation of 2-arylbenzo[d]oxazoles using N-halosuccinimides. researchgate.net This transformation proceeds with high selectivity, indicating that the C7 position is inherently reactive towards certain electrophilic species under specific catalytic conditions.
Table 1: Theoretical Directing Effects of Substituents on Electrophilic Aromatic Substitution of this compound
| Position | Influence of 2-Chloro Group | Influence of 7-Iodo Group | Influence of Fused Oxazole Ring | Overall Predicted Reactivity |
| C4 | Ortho-directing (activating) | Meta-directing (deactivating) | Para to Oxygen (activating) | Potentially reactive |
| C5 | Meta-directing (deactivating) | Ortho-directing (activating) | Meta to Oxygen (deactivating) | Less reactive |
| C6 | Para-directing (activating) | Meta-directing (deactivating) | Ortho to Oxygen (activating) | Potentially reactive |
Selective Functional Group Interconversions of Halogen Substituents
The presence of two different halogen atoms at the C2 and C7 positions of the benzo[d]oxazole core allows for selective functionalization through various cross-coupling reactions. The differing reactivity of the carbon-iodine and carbon-chlorine bonds is the key to this selectivity. Generally, the C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This reactivity difference (I > Br > Cl) allows for the selective transformation of the C7-iodo group while leaving the C2-chloro group intact.
This chemoselectivity enables the stepwise introduction of different substituents at the C7 and C2 positions, providing a powerful tool for the synthesis of diverse and complex benzoxazole (B165842) derivatives. The choice of catalyst, ligands, and reaction conditions can further fine-tune the selectivity of these transformations. For instance, in dihaloazoles, catalyst control can sometimes be used to switch the site of reaction between two different halogen atoms. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. In the case of this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the C7 position with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with a terminal alkyne would selectively take place at the C7-iodo position of this compound. Catalyst systems can be designed to control regioselectivity in diiodo-substituted heterocycles, further highlighting the potential for selective functionalization. elsevierpure.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. The amination of this compound with an amine would be highly selective for the C7 position due to the greater reactivity of the C-I bond. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines. wikipedia.org
Table 2: Predicted Selective Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Expected Site of Reaction | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | C7 | 2-Chloro-7-arylbenzo[d]oxazole |
| Sonogashira | Terminal alkyne | C7 | 2-Chloro-7-alkynylbenzo[d]oxazole |
| Buchwald-Hartwig | Amine | C7 | N-(2-Chlorobenzo[d]oxazol-7-yl)amine |
Mechanistic Investigations of Reactions Involving 2 Chloro 7 Iodobenzo D Oxazole
Elucidation of Reaction Pathways for Halogenation Reactions
The halogenation of 2-arylbenzo[d]oxazoles, compounds structurally similar to 2-chloro-7-iodobenzo[d]oxazole, has been a subject of mechanistic inquiry. These studies reveal that the reaction pathway is highly dependent on the choice of catalyst and reaction conditions, leading to different regiochemical outcomes. Two prominent mechanisms that have been proposed are Single-Electron-Transfer (SET) radical processes and SN2-type mechanisms.
Mechanistic investigations, including preliminary experiments and density functional theory (DFT) calculations, suggest that the C7-halogenation of 2-arylbenzo[d]oxazoles catalyzed by ruthenium proceeds through a Single-Electron-Transfer (SET) radical process researchgate.net. In this pathway, it is proposed that the catalyst initiates the transfer of a single electron, generating radical intermediates. This type of mechanism is often implicated in reactions where direct electrophilic aromatic substitution is challenging. The formation of a transient iodine radical species via SET can lead to the construction of an iodinated radical moiety, which then participates in the key bond-forming step rsc.org. For the halogenation at the C7 position of the benzoxazole (B165842) core, the SET mechanism provides a plausible explanation for the observed regioselectivity, which might be influenced by the electronic properties of the heterocyclic system.
In contrast to the radical pathway for C7-halogenation, the ortho-selective halogenation on the 2-aryl substituent of 2-arylbenzo[d]oxazoles, when catalyzed by rhodium, is believed to proceed via a redox-neutral SN2-type mechanism researchgate.net. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted process where the nucleophile attacks the substrate while the leaving group departs simultaneously youtube.comyoutube.com. This "backside attack" results in an inversion of stereochemistry at the reaction center youtube.commasterorganicchemistry.com. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction youtube.commasterorganicchemistry.com. In the context of the rhodium-catalyzed halogenation, this mechanism suggests a direct attack of the halogenating agent on a metal-activated substrate, leading to the observed ortho-selectivity without the intermediacy of radical species.
Hypervalent iodine reagents are widely used in organic synthesis as versatile oxidants and group-transfer agents, often in halogenation reactions researchgate.netacs.orgnih.gov. These compounds, such as (difluoroiodo)arenes and [bis(acyloxy)iodo]arenes, can act as sources of electrophilic halogens or facilitate oxidative functionalizations researchgate.net. In metal-catalyzed reactions, hypervalent iodine(III) reagents play a crucial role in the catalytic cycle. For instance, in palladium-catalyzed alkoxylation of C(sp³)–H bonds, the hypervalent iodine reagent facilitates the oxidation of the Pd(II) center to a Pd(IV) intermediate through a ligand transfer process rsc.org.
While direct studies on this compound are not detailed, the principles apply. A hypervalent iodine reagent could be used to introduce the iodo- group at the C7 position or the chloro- group at the C2 position during the synthesis of the parent molecule or its derivatives. The mechanism would likely involve the activation of the benzoxazole substrate towards electrophilic attack or participation in a metal-catalyzed cross-coupling cycle. The use of these reagents is advantageous due to their stability and reactivity, though their application results in the stoichiometric formation of an aryl iodide byproduct beilstein-journals.org. The development of catalytic systems using hypervalent iodine compounds is an active area of research to improve atom economy researchgate.netbeilstein-journals.org.
Catalytic Cycle Elucidation for Metal-Catalyzed Reactions
The elucidation of catalytic cycles is essential for understanding and improving metal-catalyzed reactions. For the halogenation of 2-arylbenzo[d]oxazoles, distinct catalytic cycles are proposed for ruthenium and rhodium catalysts.
Ruthenium-Catalyzed Cycle (SET Radical Process): The proposed cycle for the Ru-catalyzed C7-halogenation involves a single-electron-transfer mechanism researchgate.net. Although not fully detailed in the search results, a plausible cycle would involve the ruthenium catalyst interacting with the N-halosuccinimide to generate a halogen radical. This radical would then react with the benzoxazole substrate, leading to the halogenated product and regeneration of the active ruthenium species.
Rhodium-Catalyzed Cycle (SN2-Type Mechanism): The Rh-catalyzed ortho-halogenation is suggested to follow a redox-neutral SN2-type pathway researchgate.net. This cycle would likely involve the coordination of the benzoxazole substrate to the rhodium center, followed by a directed attack of the halogenating agent at the ortho-position of the aryl ring. The final step would be the release of the halogenated product and regeneration of the rhodium catalyst.
In a more general context of palladium-catalyzed reactions involving hypervalent iodine reagents, the catalytic cycle often involves a Pd(II)/Pd(IV) transition rsc.org. The cycle typically consists of four key steps:
C–H Bond Activation: The palladium(II) catalyst activates a C–H bond of the substrate.
Oxidative Addition: The hypervalent iodine reagent oxidizes the Pd(II) center to a Pd(IV) species via ligand transfer.
Reductive Elimination: The desired bond is formed as the Pd(IV) intermediate undergoes reductive elimination, returning to the Pd(II) state.
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing the cycle to continue.
Understanding these intricate catalytic cycles allows for the rational design of more efficient and selective synthetic methodologies for compounds like this compound.
Computational and Theoretical Studies of 2 Chloro 7 Iodobenzo D Oxazole
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure and properties of molecules. nih.gov For a molecule like 2-Chloro-7-iodobenzo[d]oxazole, DFT calculations would provide profound insights into its fundamental chemical nature. Theoretical studies on related benzoxazole (B165842) derivatives frequently employ DFT to predict and interpret their optical and electronic responses. mdpi.com
Analysis of Molecular Orbitals and Electron Density Distribution
A primary application of DFT is the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's electronic behavior, including its kinetic stability and chemical reactivity. For substituted benzoxazoles, the nature and position of substituents are known to significantly alter the FMO energy levels. nih.gov
The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-deficient regions of a molecule. In this compound, the electronegative chlorine, iodine, and oxygen atoms would create distinct regions of negative potential, indicating likely sites for electrophilic attack, while the aromatic rings would also exhibit characteristic charge distributions.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical reactivity and electronic transition energy. |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are illustrative examples based on typical ranges for similar halogenated heterocyclic compounds and are not the result of actual calculations for this compound.
Reaction Pathway Modeling and Transition State Analysis
DFT calculations are instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, intermediates, transition states, and products. For instance, the synthesis of 2-substituted benzoxazoles can be mechanistically studied to understand the cyclization process. A proposed mechanism often involves the initial formation of an amidinium salt intermediate, followed by nucleophilic attack and intramolecular cyclization.
The activation energy, determined by the energy difference between the reactant and the transition state, is a key parameter that governs the reaction rate. By analyzing the vibrational frequencies at the transition state, one can confirm that it represents the true saddle point on the potential energy surface connecting reactants and products.
Conformational Analysis and Energetic Stability
While the benzoxazole core is a rigid fused-ring system, conformational flexibility can arise from substituents. For this compound, the primary structure is largely planar and rigid. Conformational analysis using DFT would involve optimizing the molecular geometry to find the most stable arrangement of atoms in space, corresponding to the global minimum on the potential energy surface. Calculations of vibrational frequencies are also performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like zero-point vibrational energy (ZPVE).
Advanced Computational Approaches for Reaction Prediction and Optimization
Beyond DFT, a suite of advanced computational tools can be leveraged to predict and optimize reactions involving complex molecules like this compound. These methods are particularly valuable in fields like materials science and medicinal chemistry, where benzoxazole derivatives have shown significant promise. mdpi.com
For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the computed structural and electronic properties of a series of benzoxazole derivatives with their experimentally observed biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. Molecular docking simulations are another powerful tool used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor, providing insights into its potential pharmacological action.
2 Chloro 7 Iodobenzo D Oxazole As a Versatile Synthetic Intermediate
Construction of Complex Polycyclic Heterocyclic Systems
The presence of both a chloro and an iodo group on the 2-chloro-7-iodobenzo[d]oxazole scaffold provides a unique opportunity for the regioselective synthesis of complex polycyclic heterocyclic systems. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited. This allows for a stepwise approach to annulation and fusion of additional rings onto the benzoxazole (B165842) framework.
For instance, a Suzuki or Stille coupling can be selectively performed at the 7-position, leveraging the reactivity of the iodo group, to introduce an aryl or heteroaryl substituent. This initial coupling product can then undergo a second cyclization reaction, such as a Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, involving the chloro group at the 2-position. This sequential strategy enables the controlled construction of fused polycyclic systems with a high degree of structural complexity. The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, for example, demonstrates the utility of halogenated benzoxazoles in building elaborate heterocyclic structures. nih.gov
Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polycyclic Systems
| Cross-Coupling Reaction | Reactive Site | Reagent | Catalyst | Potential Application |
| Suzuki Coupling | 7-iodo | Arylboronic acid | Pd(PPh₃)₄ | Introduction of an aryl moiety for subsequent ring fusion. |
| Stille Coupling | 7-iodo | Organostannane | Pd(PPh₃)₄ | Formation of a new carbon-carbon bond as a prelude to cyclization. |
| Sonogashira Coupling | 7-iodo | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Elaboration of the benzoxazole core with alkynyl groups for further transformations. |
| Buchwald-Hartwig Amination | 2-chloro | Amine | Pd₂(dba)₃, ligand | Intramolecular cyclization to form nitrogen-containing fused rings. |
| Ullmann Condensation | 2-chloro | Alcohol/Phenol | CuI, base | Formation of ether linkages leading to oxygen-containing polycycles. |
Scaffold for the Synthesis of Diverse Benzo[d]oxazole Derivatives with Tunable Functionality
The differential reactivity of the two halogen atoms in this compound makes it an ideal scaffold for creating libraries of diversely functionalized benzo[d]oxazole derivatives. The ability to selectively address each position allows for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the final molecules.
A typical synthetic strategy would involve the initial functionalization at the more reactive 7-position via palladium-catalyzed reactions such as Suzuki, Sonogashira, or Heck couplings. The resulting 7-substituted-2-chlorobenzo[d]oxazole can then be subjected to a second transformation at the 2-position. This could involve nucleophilic aromatic substitution of the chloro group with amines, alcohols, or thiols, or another cross-coupling reaction under more forcing conditions. This stepwise approach provides access to a vast chemical space of 2,7-disubstituted benzo[d]oxazoles with tailored functionalities for various applications.
Table 2: Sequential Functionalization of this compound
| Step | Reaction | Position | Reagent | Product |
| 1 | Suzuki Coupling | 7-iodo | Phenylboronic acid | 2-Chloro-7-phenylbenzo[d]oxazole |
| 2 | Buchwald-Hartwig Amination | 2-chloro | Aniline (B41778) | 7-Phenyl-N-phenylbenzo[d]oxazol-2-amine |
| 1 | Sonogashira Coupling | 7-iodo | Phenylacetylene | 2-Chloro-7-(phenylethynyl)benzo[d]oxazole |
| 2 | Nucleophilic Substitution | 2-chloro | Sodium methoxide | 2-Methoxy-7-(phenylethynyl)benzo[d]oxazole |
Precursor for Advanced Organic Materials Research (excluding specific material properties)
In the field of advanced organic materials, benzoxazole-containing structures are of significant interest for their potential use in organic electronics. The rigid, planar nature of the benzoxazole core, combined with the ability to introduce various functional groups, makes it a valuable building block for the synthesis of conjugated polymers and small molecules.
This compound can serve as a key precursor in the synthesis of such materials. The di-halogenated nature of the molecule allows for its incorporation into polymeric chains through iterative cross-coupling reactions. For example, a Yamamoto or Suzuki polymerization of a bis-boronic ester derivative of this compound (formed via a Miyaura borylation at both halogenated positions) could lead to the formation of novel conjugated polymers. The presence of the benzoxazole unit in the polymer backbone can influence the electronic properties of the resulting material.
Building Block for Ligand Synthesis in Organometallic Chemistry
The benzoxazole moiety is a known coordinating agent in organometallic chemistry, and the introduction of specific donor atoms at the 2- and 7-positions of the benzoxazole ring can lead to the formation of novel ligands with unique coordination properties. This compound provides a versatile platform for the synthesis of such ligands.
Through sequential cross-coupling and nucleophilic substitution reactions, various coordinating groups, such as pyridyl, phosphino, or amino moieties, can be introduced at the 2- and 7-positions. For instance, a Negishi coupling at the 7-position with a pyridyl-zinc reagent, followed by a nucleophilic substitution at the 2-position with a secondary phosphine (B1218219), would yield a bidentate P,N-ligand. The steric and electronic properties of these ligands can be fine-tuned by varying the substituents introduced, potentially leading to new catalysts with enhanced activity and selectivity in a range of organic transformations.
Role in the Design and Synthesis of Scaffolds for Chemical Biology Research
Benzoxazole derivatives have been identified as privileged scaffolds in medicinal chemistry and chemical biology due to their presence in numerous biologically active compounds. The ability to readily functionalize the benzoxazole core is crucial for the development of new probes and therapeutic agents.
This compound serves as an excellent starting point for the synthesis of libraries of compounds for biological screening. The stepwise functionalization allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at the 2- and 7-positions. For example, fluorescent dyes or biotin (B1667282) tags can be attached to the benzoxazole scaffold to create chemical probes for studying biological processes. The benzoxazole core can act as a rigid linker, positioning the functional groups in a well-defined spatial arrangement, which is often critical for specific interactions with biological targets. The development of benzoxazole-functionalized fluorescent probes for ion detection and intracellular imaging highlights the potential of this scaffold in chemical biology.
Advanced Synthetic Strategies for Enhancing Chemical Utility
Continuous Flow Chemistry and Microreactor Technology in Synthesis
Continuous flow chemistry, facilitated by microreactor technology, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. beilstein-journals.orgacs.org These benefits are particularly relevant for the synthesis and subsequent functionalization of heterocyclic compounds like 2-Chloro-7-iodobenzo[d]oxazole.
The synthesis of the benzoxazole (B165842) core itself can be adapted to a continuous flow process. For instance, the condensation of a suitably substituted 2-aminophenol (B121084) with a phosgene (B1210022) equivalent to form the 2-chloro-benzoxazole moiety can be performed in a flow reactor. This approach allows for precise control over reaction temperature and residence time, minimizing the formation of byproducts and enabling the safe handling of hazardous reagents. acs.orgacs.org A multi-step flow process for the synthesis of highly functionalized benzoxazoles has been reported, demonstrating the efficiency and scalability of this technology. acs.orgacs.org This method involves an ortho-lithiation and intramolecular cyclization, which can be precisely controlled in a microreactor to prevent the decomposition of unstable intermediates. acs.orgacs.org
Furthermore, subsequent functionalization reactions on the this compound scaffold can be seamlessly integrated into a continuous flow setup. For example, nucleophilic aromatic substitution (SNAr) at the 2-position with various nucleophiles (e.g., amines, thiols, alcohols) can be conducted by pumping a solution of the substrate and the nucleophile through a heated reaction coil. The high surface-area-to-volume ratio in microreactors ensures efficient heat transfer, leading to rapid and clean reactions. rsc.orgacs.org
Table 1: Representative Continuous Flow Synthesis of Benzoxazole Derivatives
| Starting Material | Reagents | Flow Rate (mL/min) | Residence Time (s) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-halo-N-acyl anilines | Base, Electrophile | 0.5 | 300-500 | -78 to 25 | >85 |
| 2-aminophenols, Aldehydes | MnO₂ catalyst, O₂ | 0.2 | 600 | 120 | >90 |
Photocatalytic and Electrocatalytic Approaches to Functionalization
Photocatalysis and electrocatalysis have emerged as powerful and sustainable tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com These methods are particularly well-suited for the selective functionalization of the C-I bond in this compound.
Photocatalytic Functionalization: Visible-light photoredox catalysis can be employed to activate the aryl-iodide bond, generating an aryl radical that can participate in a variety of transformations. acs.org For example, the coupling of this compound with alkenes, alkynes, or other coupling partners can be achieved using a suitable photocatalyst (e.g., iridium or ruthenium complexes) upon irradiation with visible light. This approach avoids the need for high temperatures and stoichiometric organometallic reagents often required in traditional cross-coupling reactions. The functionalization of halogenated benzothiadiazole-based conjugated polymers has demonstrated the potential of photocatalysis in modifying similar heterocyclic systems. rhhz.net
Electrocatalytic Functionalization: Electrocatalysis provides an alternative method for the activation of the C-I bond. By applying an electrical potential, the aryl iodide can be reduced to a radical anion, which then expels the iodide to form the corresponding aryl radical. This radical can be trapped by various electrophiles or participate in coupling reactions. This technique offers a high degree of control over the reaction by tuning the applied potential and can often be performed at room temperature. The electrochemical activation of aryl iodides is a well-established strategy for the formation of C-C and C-heteroatom bonds. acs.org
Table 2: Potential Photocatalytic and Electrocatalytic Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Mediator | Conditions | Potential Product |
|---|---|---|---|---|
| Photocatalytic Arylation | Alkene | Ir(ppy)₃ | Visible light, RT | 2-Chloro-7-alkenylbenzo[d]oxazole |
| Photocatalytic Trifluoromethylation | CF₃I | Ru(bpy)₃Cl₂ | Visible light, RT | 2-Chloro-7-(trifluoromethyl)benzo[d]oxazole |
Chemoenzymatic Synthesis Methods for Derivatization
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of traditional organic chemistry to create novel and efficient synthetic routes. While specific examples for this compound are not prevalent, the principles of chemoenzymatic synthesis can be applied to its derivatization. For instance, a lipase (B570770) could be used for the regioselective hydrolysis of an ester group introduced at either the 2- or 7-position, or for the enantioselective acylation of a hydroxyl group attached to a substituent.
A potential application involves the use of a vanadium-dependent haloperoxidase in combination with a photocatalyst for the halogenation of aromatic compounds. mdpi.com While the target molecule is already halogenated, similar enzymatic systems could be explored for other types of functionalization. The combination of photocatalysis and biocatalysis represents a growing field with the potential for highly selective transformations under mild conditions. mdpi.com
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalytic systems is crucial for achieving specific and efficient transformations of this compound. The presence of two different halogen atoms allows for selective and sequential functionalization.
Selective C-I Bond Functionalization: The C-I bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for the selective functionalization of the 7-position. A wide range of palladium-, copper-, and nickel-based catalytic systems can be employed for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C-I position, leaving the C-Cl bond intact for subsequent modifications. rsc.org For example, N-heterocyclic carbene-PdCl₂ complexes have been shown to be effective catalysts for the cross-coupling of aryl iodides at room temperature. researchgate.net
C-H Bond Functionalization: In addition to the halogenated positions, the C-H bonds on the benzene (B151609) ring of this compound are potential sites for functionalization. Transition metal-catalyzed C-H activation has become a powerful tool for the direct introduction of new functional groups, avoiding the need for pre-functionalized substrates. uva.nl Ruthenium-based catalysts, for instance, have been extensively studied for the C-H arylation, alkenylation, and annulation of various heterocyclic compounds. mdpi.com A directing group, potentially introduced at the 2-position, could be used to control the regioselectivity of C-H functionalization at the 4-, 5-, or 6-positions.
Table 3: Potential Catalytic Transformations of this compound
| Reaction Type | Position | Catalyst System | Reagents | Potential Product |
|---|---|---|---|---|
| Suzuki Coupling | 7 | Pd(PPh₃)₄ | Arylboronic acid, Base | 2-Chloro-7-arylbenzo[d]oxazole |
| Sonogashira Coupling | 7 | PdCl₂(PPh₃)₂, CuI | Terminal alkyne, Base | 2-Chloro-7-alkynylbenzo[d]oxazole |
| Buchwald-Hartwig Amination | 7 | Pd₂(dba)₃, Ligand | Amine, Base | 2-Chloro-7-(amino)benzo[d]oxazole |
Future Perspectives and Emerging Research Directions in 2 Chloro 7 Iodobenzo D Oxazole Chemistry
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
While the fundamental reactivity of benzoxazoles is relatively well-understood, the specific case of 2-Chloro-7-iodobenzo[d]oxazole offers opportunities to uncover novel transformation pathways. Future research will likely focus on several key areas:
Novel Cross-Coupling Reactions: Beyond standard cross-coupling reactions, there is scope to explore less conventional transformations. This could include investigating the utility of this scaffold in C-H activation/functionalization reactions at other positions on the benzoxazole (B165842) ring, potentially leading to the synthesis of highly substituted and complex derivatives. beilstein-journals.orgresearchgate.net
Photoredox Catalysis: The application of photoredox catalysis could unlock new reaction pathways, such as radical-based functionalization at either the chloro or iodo position, or even at the C-H bonds of the aromatic ring.
Ring Transformation Chemistry: Investigating the stability and potential for ring-opening or ring-expansion reactions of the oxazole (B20620) moiety under various conditions could lead to the discovery of novel heterocyclic scaffolds.
A hypothetical exploration of novel reactivity could involve the reactions summarized in the table below:
| Entry | Reaction Type | Catalyst/Conditions | Product | Potential Significance |
| 1 | C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 2-Chloro-4-phenyl-7-iodobenzo[d]oxazole | Access to sterically hindered biaryl systems |
| 2 | Photoredox Alkylation | Ru(bpy)₃Cl₂, Irgacure 819, Alkyl-silicate | 2-Chloro-7-alkyl-benzo[d]oxazole | Introduction of alkyl chains for tuning physical properties |
| 3 | Ring-Opening/Annulation | Lewis Acid, Dienophile | Novel quinoline (B57606) derivative | Access to different heterocyclic cores from a common precursor |
Development of Highly Atom-Economical and Environmentally Benign Syntheses
The development of sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, future efforts will be directed towards creating more atom-economical and environmentally friendly synthetic routes. nih.govjetir.orgmdpi.commdpi.com
Key areas of focus will include:
Catalytic C-H Halogenation: Developing selective and direct C-H chlorination and iodination methods on a pre-formed benzoxazole core would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Use of Greener Solvents and Catalysts: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media, and employing recyclable and non-toxic catalysts, will be crucial in developing sustainable synthetic protocols. nih.govresearchgate.net
A comparison of a hypothetical "green" synthesis versus a traditional route is presented below:
| Feature | Traditional Synthesis | "Green" Synthesis |
| Starting Materials | Multi-step synthesis from substituted phenols and anilines | One-pot reaction from 2-aminophenol (B121084) |
| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reusable catalysts |
| Solvents | Chlorinated and volatile organic solvents | Water or biodegradable solvents |
| Byproducts | Significant amounts of inorganic and organic waste | Minimal waste, often just water |
| Energy Consumption | High temperatures and long reaction times | Milder reaction conditions, potentially using microwave or ultrasound |
Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization
Predictive Modeling: AI algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and potential side products. This can help researchers to prioritize experiments and avoid unnecessary trial-and-error. researchgate.net
Reaction Optimization: Machine learning models can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize product yield and minimize waste. drugtargetreview.com
Discovery of Novel Reactions: AI can be used to propose entirely new synthetic routes to this compound and its derivatives, potentially identifying more efficient and sustainable pathways that have not yet been considered by human chemists.
| Step | Description | AI/ML Tool | Expected Outcome |
| 1 | Retrosynthesis Planning | Retrosynthesis prediction software | A set of potential synthetic routes to the target molecule. |
| 2 | Reaction Condition Prediction | Machine learning model trained on reaction databases | Optimized reaction conditions for each step of the proposed routes. |
| 3 | Impurity Prediction | AI-based impurity prediction tool | A list of potential impurities for each reaction step, aiding in purification planning. researchgate.netmit.edu |
| 4 | Automated Synthesis | Robotic synthesis platform | Automated execution of the optimized synthetic route with real-time monitoring. |
Strategic Design of Novel Chemical Transformations Utilizing the Differentiated Reactivity of Both Halogens
The presence of both a chloro and an iodo substituent on the benzoxazole ring offers a unique opportunity for selective and sequential functionalization. nih.govresearchgate.netrsc.org The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in many cross-coupling reactions allows for the strategic and orthogonal introduction of different functional groups. researchgate.net
Future research will likely focus on:
Stepwise Cross-Coupling: Developing robust protocols for the selective functionalization of the C-I bond, followed by a subsequent transformation at the C-Cl bond. This would allow for the construction of highly complex and diverse molecular architectures.
One-Pot Sequential Functionalization: Designing one-pot reactions where the two halogen atoms react sequentially with different reagents under a single set of reaction conditions, which would be a highly efficient approach to molecular diversification.
Divergent Synthesis: Using the di-halogenated scaffold as a starting point for divergent synthesis, where a common intermediate can be converted into a library of diverse products through selective functionalization of the two halogen positions.
A potential synthetic strategy exploiting this differentiated reactivity is outlined below:
| Step | Reaction | Reagent 1 | Reagent 2 | Product |
| 1 | Suzuki Coupling | Arylboronic acid | - | 2-Chloro-7-arylbenzo[d]oxazole |
| 2 | Sonogashira Coupling | Terminal alkyne | - | 2-Chloro-7-alkynylbenzo[d]oxazole |
| 3 | Buchwald-Hartwig Amination | - | Amine | 2-Amino-7-iodobenzo[d]oxazole |
| 4 | Sequential Suzuki/Heck | Arylboronic acid | Alkene | 2-Alkenyl-7-arylbenzo[d]oxazole |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-7-iodobenzo[d]oxazole, and what parameters critically influence yield and purity?
- Answer: The van Leusen oxazole synthesis is a robust method for synthesizing substituted oxazoles. For this compound, start with halogenated aromatic aldehydes (e.g., 2-chloro-7-iodobenzaldehyde) and react with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux (70°C for 3 hours). Critical parameters include stoichiometric control (1:1 aldehyde:TosMIC), potassium carbonate as a base, and post-reaction extraction with methyl tert-butyl ether (MTBE) to isolate the product. Purification via recrystallization in methanol/water mixtures enhances purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound and its cocrystals?
- Answer: Single-crystal X-ray diffraction is indispensable for resolving halogen bonding geometries (e.g., I⋯N distances and angles). Complementary techniques include:
- ¹H/¹³C NMR for verifying substitution patterns.
- Molecular Electrostatic Potential (MEP) calculations (B3LYP/def2-TZVP level) to predict acceptor site strengths.
- FT-IR spectroscopy to confirm functional group integrity .
Q. What solvent systems and crystallization conditions are optimal for obtaining high-quality cocrystals?
- Answer: Methanol/water mixtures (2:1 v/v) promote nucleation, while slow evaporation at 4°C yields large single crystals. For cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene), use MTBE as a non-polar solvent to favor discrete molecular complexes over polymeric chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
